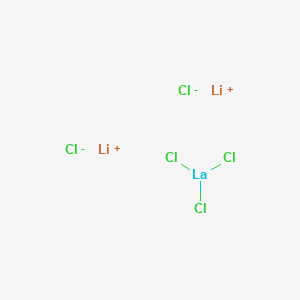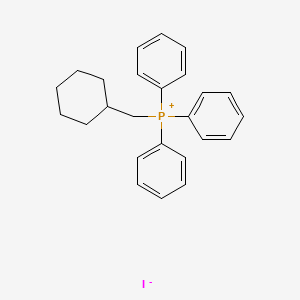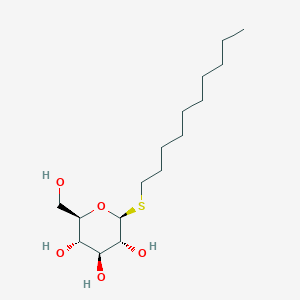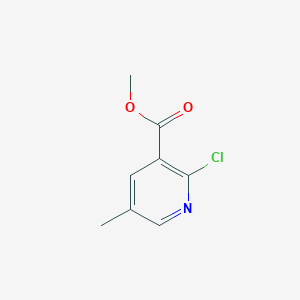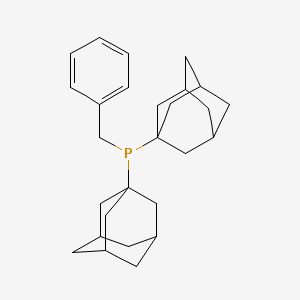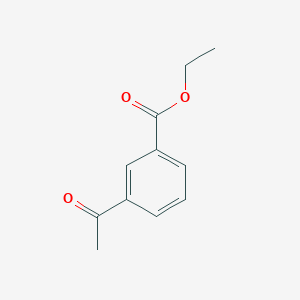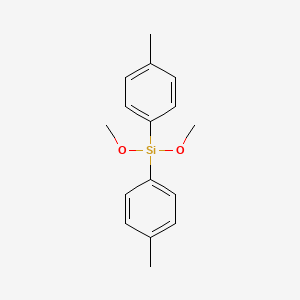
Dimethoxydi-p-tolylsilane
Vue d'ensemble
Description
Dimethoxydi-p-tolylsilane is a chemical compound with the CAS Number: 92779-72-1. Its molecular weight is 272.42 . It is a liquid at room temperature and is stored under an inert atmosphere .
Molecular Structure Analysis
The IUPAC name for Dimethoxydi-p-tolylsilane is dimethoxy[bis(4-methylphenyl)]silane . The InChI code for this compound is 1S/C16H20O2Si/c1-13-5-9-15(10-6-13)19(17-3,18-4)16-11-7-14(2)8-12-16/h5-12H,1-4H3 .
Physical And Chemical Properties Analysis
Dimethoxydi-p-tolylsilane is a liquid at room temperature . It should be stored under an inert atmosphere at room temperature .
Applications De Recherche Scientifique
Interface Stabilization in Electrochemical Systems
Dimethoxydimethylsilane (DODSi) has been utilized as an interface stabilizing additive in electrochemical systems, specifically for layered Ni-rich oxide cathodes. It effectively scavenges HF through a selective reaction, protecting Ni-rich cathodes against HF corrosion and enhancing the electrochemical performance by improving surface stability. This results in higher specific capacity and retention under in situ HF generating conditions, indicating its potential for improving the longevity and efficiency of batteries and similar devices (Jang & Yim, 2017).
Hydrogen Production from Water
In the context of hydrogen production, a system involving platinum(II) terpyridyl acetylide chromophore and a molecular cobalt catalyst has been studied. This system demonstrates the photogeneration of hydrogen from water using [Pt(tolylterpyridine)(phenylacetylide)]+ as a photosensitizer and triethanolamine as a sacrificial reducing agent. The study showcases the potential of such components in sustainable hydrogen production, highlighting the efficiency and effectiveness of the system under specific conditions (Du, Knowles, & Eisenberg, 2008).
Silyl-functionalized Additives for High Voltage Cathode Material
Silyl-functionalized dimethoxydimethylsilane has been proposed as a multi-functional additive for stable cycling of layered nickel-rich cathode material at high voltage. Unlike typical functional additives, it does not create artificial cathode-electrolyte interfaces through electrochemical oxidation due to its stability under anodic polarization. Its main role is scavenging nucleophilic fluoride species produced by electrolyte decomposition, enhancing interfacial stability and thus, improving performance in high-voltage applications (Jang, Jung, & Yim, 2018).
Antimicrobial Surface Modifications
Research has explored the antimicrobial effects of surface modifications using organosilanes, including dimethoxydimethylsilane, on polyethylene. These modifications aim to reduce bacterial cell attachment and biofilm formation by Aeromonas hydrophila, demonstrating significant potential in creating antimicrobial surfaces for medical and water industry applications. The modified surfaces exhibited enhanced antiadhesive and antibacterial characteristics, suggesting the effectiveness of dimethoxydimethylsilane in these contexts (Kręgiel & Niedzielska, 2014).
Overcharge Protection in Lithium-ion Batteries
Dimethoxydiphenylsilane (DDS) has been investigated as an electrolyte additive for overcharge protection in lithium-ion batteries. It can electrochemically polymerize upon overcharging, forming a protective layer on electrodes and separators, which increases internal resistance and improves safety during overcharge states without significantly affecting cell performance. This application underscores the potential of DDS in enhancing the safety and reliability of lithium-ion batteries (Chen et al., 2013).
Safety And Hazards
Propriétés
IUPAC Name |
dimethoxy-bis(4-methylphenyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O2Si/c1-13-5-9-15(10-6-13)19(17-3,18-4)16-11-7-14(2)8-12-16/h5-12H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZIZIGBTHTUEBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)[Si](C2=CC=C(C=C2)C)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30473824 | |
| Record name | Dimethoxydi-p-tolylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30473824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethoxydi-p-tolylsilane | |
CAS RN |
92779-72-1 | |
| Record name | Dimethoxydi-p-tolylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30473824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethoxydi-p-tolylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



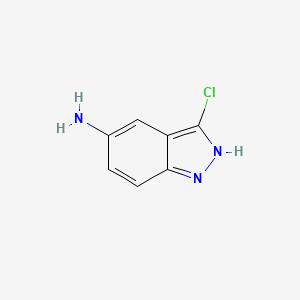
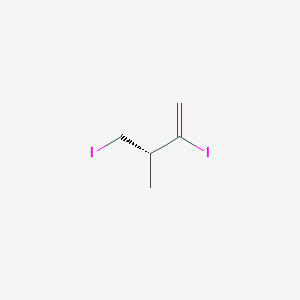
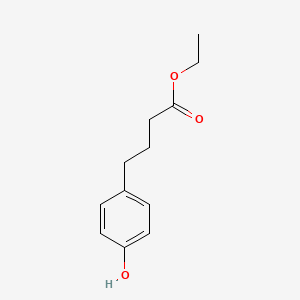
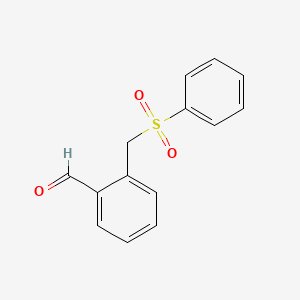
![Boronic acid, [4'-(diphenylamino)[1,1'-biphenyl]-4-yl]-](/img/structure/B1589731.png)
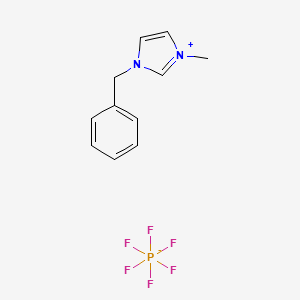
![4-[(2,4-Dichloro-5-methoxyphenyl)amino]-7-fluoro-6-methoxy-3-quinolinecarbonitrile](/img/structure/B1589740.png)
![3-(2-(1,3-Dioxolan-2-yl)ethyl)-7,8-dimethoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one](/img/structure/B1589741.png)
